molecular formula C10H13ClMg B13892651 magnesium;2-methanidylpropan-2-ylbenzene;chloride

magnesium;2-methanidylpropan-2-ylbenzene;chloride

Cat. No.: B13892651
M. Wt: 192.97 g/mol
InChI Key: IYOKDPFKCXZKJU-UHFFFAOYSA-M
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Description

Magnesium;2-methanidylpropan-2-ylbenzene;chloride (CAS 118802), also known as neophylmagnesium chloride, is a Grignard reagent with the molecular formula C₁₀H₁₃ClMg and a molecular weight of 192.97 g/mol . It exists as a colorless to yellow liquid in a 0.5 M diethyl ether solution, with a boiling point of −28°C and a density of 0.76 g/mL . This compound is highly reactive, moisture-sensitive, and primarily used in organic synthesis for carbon-carbon bond formation. Its bulky neophyl group (2-methyl-2-phenylpropyl) imparts steric hindrance, influencing reactivity and selectivity in nucleophilic additions .

Properties

IUPAC Name

magnesium;2-methanidylpropan-2-ylbenzene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.ClH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKDPFKCXZKJU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)([CH2-])C1=CC=CC=C1.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;2-methanidylpropan-2-ylbenzene;chloride typically involves the reaction of magnesium metal with 2-chloro-2-methylpropane and benzene. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent the reaction with moisture . The general reaction is as follows:

Mg+C6H5C(CH3)2ClC6H5C(CH3)2MgCl\text{Mg} + \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{MgCl} Mg+C6​H5​C(CH3​)2​Cl→C6​H5​C(CH3​)2​MgCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-methanidylpropan-2-ylbenzene;chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Magnesium;2-methanidylpropan-2-ylbenzene;chloride has a wide range of applications in scientific research:

Mechanism of Action

The compound acts as a nucleophile in organic reactions, attacking electrophilic centers such as carbonyl groups. The magnesium atom coordinates with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack by the carbon atom bonded to magnesium . This results in the formation of a new carbon-carbon bond, which is a key step in many organic synthesis processes.

Comparison with Similar Compounds

Structural and Physical Properties

Property Magnesium;2-methanidylpropan-2-ylbenzene;chloride 2-Methylbenzylmagnesium Chloride Phenylmagnesium Chloride
Molecular Formula C₁₀H₁₃ClMg C₈H₉ClMg C₆H₅ClMg
Molecular Weight (g/mol) 192.97 164.92 136.87
Physical State Liquid in diethyl ether Liquid (density 0.920 g/mL) Solution in tetrahydrofuran (THF)
Boiling Point −28°C 65°C Varies with solvent
Key Structural Feature Bulky neophyl group o-Methylbenzyl group Simple phenyl group
Applications Selective synthesis of sterically hindered products Aromatic coupling reactions General-purpose Grignard reagent
References

Reactivity and Selectivity

  • Neophylmagnesium Chloride : The bulky neophyl group reduces reactivity but enhances selectivity in forming tertiary alcohols or hindered ketones. For example, it preferentially reacts with less sterically hindered electrophiles .
  • 2-Methylbenzylmagnesium Chloride : The o-methyl substituent on the benzyl group moderately increases steric hindrance compared to phenylmagnesium chloride, making it suitable for regioselective aryl couplings .
  • Phenylmagnesium Chloride : A versatile reagent for synthesizing biphenyls, alcohols, and ketones but lacks steric control, leading to mixtures in complex reactions .

Comparison with Non-Grignard Magnesium Compounds

Magnesium Chloride (MgCl₂)

  • Structure: Inorganic salt (Mg²⁺ and Cl⁻ ions) versus organomagnesium Grignard reagents.
  • Applications : Used in de-icing, cement production (MOC binders), and pharmaceuticals, unlike Grignard reagents, which are synthetic intermediates .
  • Reactivity: Non-flammable and non-reactive in aqueous environments, contrasting sharply with Grignard reagents .

Magnesium 2-[(4-Chloro-o-tolyl)oxy]propionate

  • Structure: A magnesium carboxylate salt with chlorophenoxy groups, unlike the alkyl/aryl-magnesium-chloride structure of Grignard reagents.
  • Applications : Used as a catalyst or stabilizer in polymers, demonstrating divergent utility compared to Grignard reagents .

Key Research Findings

Synthetic Utility : Neophylmagnesium chloride’s steric bulk enables selective synthesis of hindered products, such as tertiary alcohols, with minimal byproducts .

Thermal Stability : 2-Methylbenzylmagnesium chloride exhibits higher thermal stability (65°C boiling point) than neophylmagnesium chloride, making it suitable for elevated-temperature reactions .

Industrial Use : Phenylmagnesium chloride remains the most widely used Grignard reagent due to its low cost and versatility, despite limitations in selectivity .

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